molecular formula C12H11NOS B8413462 N-Phenyl-N-thienylacetamide CAS No. 19320-17-3

N-Phenyl-N-thienylacetamide

Cat. No.: B8413462
CAS No.: 19320-17-3
M. Wt: 217.29 g/mol
InChI Key: NSWHPDKDCAZMJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Phenyl-N-thienylacetamide is a substituted acetamide featuring both phenyl and thienyl (thiophene-derived) groups attached to the nitrogen atom of the acetamide backbone. The phenyl group contributes aromatic stability, while the thienyl moiety introduces electron-rich heterocyclic characteristics, influencing reactivity, solubility, and biological activity .

Properties

CAS No.

19320-17-3

Molecular Formula

C12H11NOS

Molecular Weight

217.29 g/mol

IUPAC Name

N-phenyl-N-thiophen-2-ylacetamide

InChI

InChI=1S/C12H11NOS/c1-10(14)13(12-8-5-9-15-12)11-6-3-2-4-7-11/h2-9H,1H3

InChI Key

NSWHPDKDCAZMJE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)C2=CC=CS2

Origin of Product

United States

Comparison with Similar Compounds

N-Phenylacetamide (Acetanilide)

Key Data :

Property N-Phenylacetamide N-Phenyl-N-thienylacetamide (Inferred)
Molecular Formula C₈H₉NO C₁₂H₁₂NOS (estimated)
Molecular Weight 135.17 g/mol ~234.3 g/mol
Melting Point 114°C Not reported
Applications Precursor in synthesis , historical analgesic (now restricted due to toxicity) Likely intermediate in drug design or polymer synthesis
Reactivity Undergoes alkylation at nitrogen Thienyl group may enhance electrophilic substitution reactivity
Toxicity Acute oral toxicity (H302) Unknown; thienyl could alter metabolic pathways

Comparison :
N-Phenylacetamide lacks the thienyl substituent, resulting in reduced steric bulk and electronic complexity. Its toxicity limits pharmaceutical use, whereas the thienyl analog’s heterocyclic structure may improve target selectivity in medicinal chemistry .

N-(Thiophen-2-ylmethyl)acetamide

Key Data :

Property N-(Thiophen-2-ylmethyl)acetamide This compound
Molecular Formula C₇H₉NOS C₁₂H₁₂NOS
CAS Number 21403-24-7 Not reported
Electronic Features Thiophene’s electron-rich sulfur enhances π-conjugation Similar electronic effects but with additional phenyl group
Applications Intermediate in heterocyclic synthesis Potential use in polymers or bioactive molecules

Comparison :
The thiophen-2-ylmethyl group in this compound provides a flexible linker, whereas this compound’s direct thienyl attachment may restrict conformational flexibility, impacting binding interactions in biological systems .

N-Substituted 2-Phenylacetamides

Examples :

  • N-(4-Nitrophenyl)-2-phenylacetamide : Reacts with benzyl chloride under phase-transfer catalysis, yielding alkylated products .
  • N-[2-(Diethylamino)ethyl]-2-phenylacetamide: Contains a basic diethylaminoethyl group, enhancing solubility in polar solvents .

Comparison: this compound’s thienyl group may reduce basicity compared to aminoethyl derivatives but increase lipophilicity, affecting membrane permeability in drug candidates .

Acetyl Fentanyl (N-(1-Phenethylpiperidin-4-yl)-N-phenylacetamide)

Key Data :

Property Acetyl Fentanyl This compound
Molecular Formula C₂₃H₂₈N₂O C₁₂H₁₂NOS
Bioactivity Potent opioid agonist Unknown; thienyl may confer distinct receptor interactions
Regulatory Status Controlled substance Not evaluated

Comparison :
The piperidinyl-phenethyl group in acetyl fentanyl is critical for opioid receptor binding, whereas the thienyl substituent in this compound might favor interactions with other targets (e.g., serotonin receptors) .

Data Gaps and Research Opportunities

  • Physicochemical Data : Melting points, solubility, and spectroscopic profiles (IR, NMR) for this compound are absent in the evidence.
  • Toxicological Studies : Analogous compounds like acetanilide (toxic) and acetyl fentanyl (controlled) highlight the need for safety evaluations .
  • Applications: Potential as a monomer (cf. 3-chloro-N-phenyl-phthalimide in polymer synthesis ) or pharmacophore warrants exploration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.